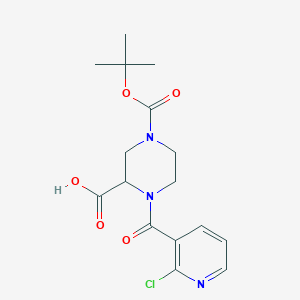
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid, also known as Boc-Cl-Nipec, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of the piperazine family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Applications De Recherche Scientifique
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been reported to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Studies have shown that 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells by targeting the DNA topoisomerase II enzyme. This enzyme plays a crucial role in DNA replication and cell division, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is its potent anticancer activity, making it a valuable tool in cancer research. Additionally, it has shown promising results in antimicrobial and anti-inflammatory research. However, one limitation of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, the development of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid-based prodrugs could enhance its therapeutic efficacy and reduce its toxicity. Another potential direction is the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the exploration of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid's potential applications in other fields, such as agriculture and veterinary medicine, could lead to the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid involves a series of chemical reactions, starting with the reaction of 2-chloronicotinic acid with thionyl chloride to obtain 2-chloronicotinoyl chloride. This intermediate is then reacted with Boc-piperazine to yield 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid. The purity of the compound can be enhanced through various purification techniques, including recrystallization, column chromatography, and HPLC.
Propriétés
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(24)19-7-8-20(11(9-19)14(22)23)13(21)10-5-4-6-18-12(10)17/h4-6,11H,7-9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVNMCCVSWEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
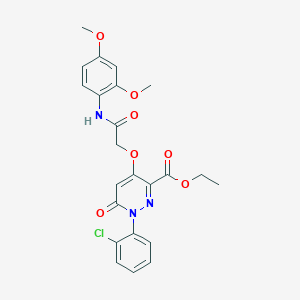
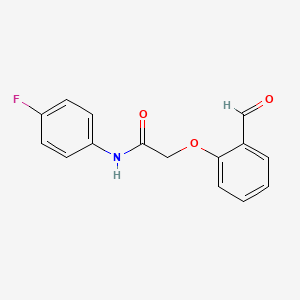


![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
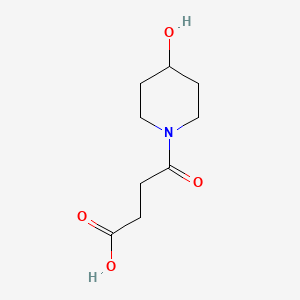
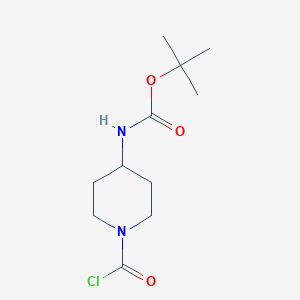
![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)
